

Pomalidomide-amino-PEG5-NH2 CAS number and chemical information

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Compound of Interest

Compound Name: Pomalidomide-amino-PEG5-NH2

Cat. No.: B15073622

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Pomalidomide-amino-PEG5-NH2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pomalidomide-amino-PEG5-NH2**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document covers its chemical properties, its role in targeted protein degradation, and general experimental workflows for its application.

Core Chemical Information

Pomalidomide-amino-PEG5-NH2 is a synthetic E3 ligase ligand-linker conjugate. It comprises the Pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-unit polyethylene glycol (PEG) linker with a terminal amine group (-NH2). This terminal amine allows for conjugation to a target protein ligand, forming a PROTAC.

Property	Value	Source
CAS Number	2421217-04-9	[1]
Molecular Formula	C25H34N4O10	[1]
Molecular Weight	550.56 g/mol	[1]
Description	A synthesized E3 ligase ligand-linker conjugate for use in PROTAC technology.	[1][2]
Appearance	Solid	[3][4]
Color	Light yellow to yellow	[3][4]

A hydrochloride salt version of this compound is also available.

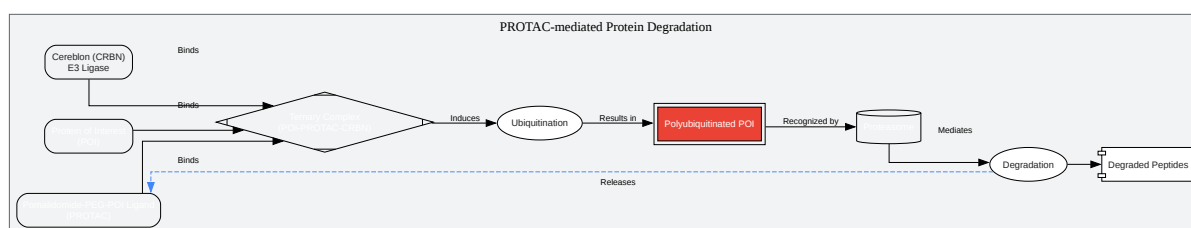
Property	Value	Source
CAS Number	2421217-05-0	[3][4][5]
Molecular Formula	C25H35ClN4O10	[6]
Molecular Weight	587.02 g/mol	[6]

Mechanism of Action: The Role in Targeted Protein Degradation

Pomalidomide itself is an immunomodulatory drug that functions as a molecular glue, binding to the CRBN component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[7][8] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10] This degradation is key to Pomalidomide's anti-myeloma activity.[8][9]

In the context of a PROTAC, **Pomalidomide-amino-PEG5-NH2** serves as the E3 ligase-recruiting element. The general mechanism of a PROTAC synthesized using this building block is as follows:

- **Ternary Complex Formation:** The PROTAC, consisting of the Pomalidomide-PEG linker and a ligand for a protein of interest (POI), simultaneously binds to both the CRBN E3 ligase and the POI, forming a ternary complex.[11]
- **Ubiquitination:** The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the POI.[11][12]
- **Proteasomal Degradation:** The polyubiquitinated POI is recognized and degraded by the proteasome.[11][12]
- **Recycling:** The PROTAC is then released and can induce the degradation of another POI molecule, acting catalytically.[11][12]

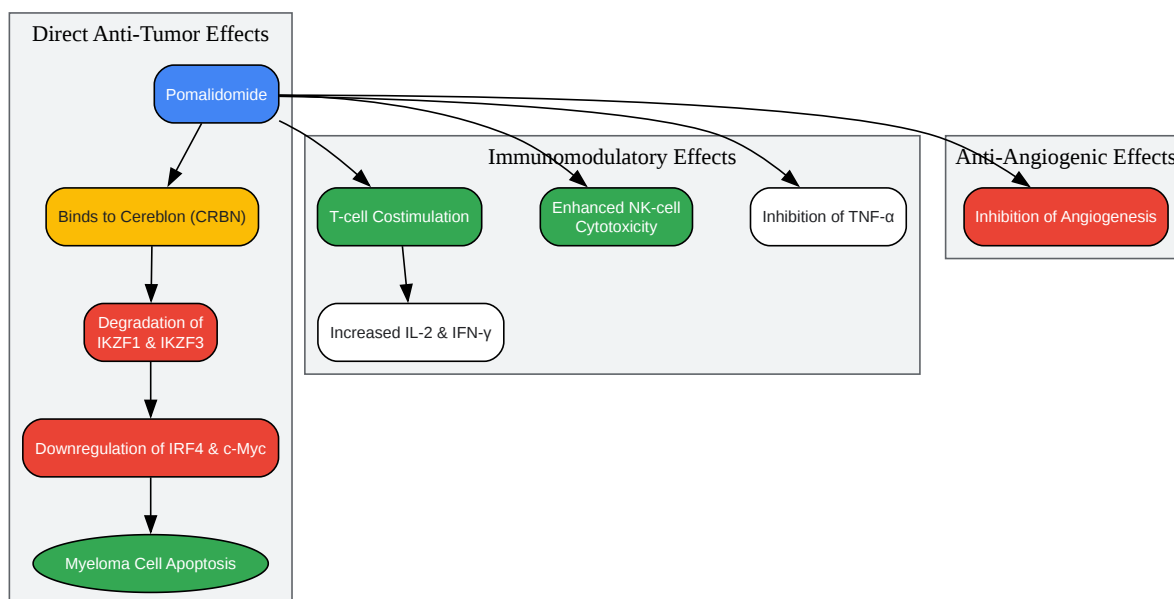


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PROTAC Mechanism of Action

Pomalidomide Signaling Pathway

Pomalidomide's therapeutic effects stem from a multi-faceted mechanism of action that includes direct anti-tumor activity, immunomodulation, and inhibition of angiogenesis.[9][10]



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Pomalidomide's Multifaceted Mechanism of Action

Experimental Protocols: A General Workflow

While specific protocols for the synthesis and application of a PROTAC using **Pomalidomide-amino-PEG5-NH2** will vary depending on the target protein and experimental goals, a general workflow for PROTAC development and validation can be outlined.^{[13][14]}

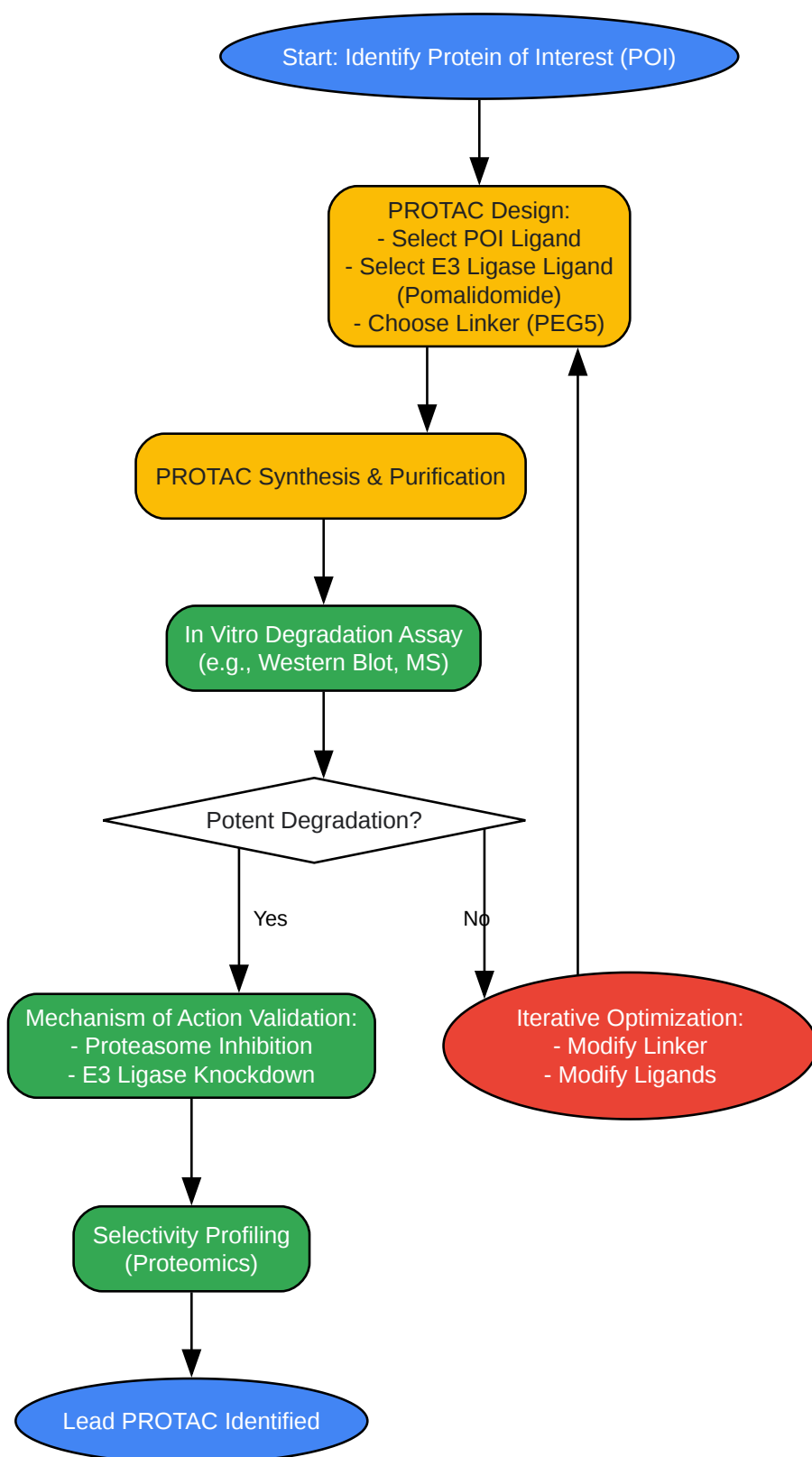
I. PROTAC Synthesis

- **Ligand Selection:** Identify a suitable ligand for the protein of interest (POI). This ligand should have a functional group (e.g., a carboxylic acid) that can react with the terminal amine of **Pomalidomide-amino-PEG5-NH2**.

- Conjugation: Couple the POI ligand to **Pomalidomide-amino-PEG5-NH2** via amide bond formation or other suitable conjugation chemistry.
- Purification and Characterization: Purify the resulting PROTAC using techniques such as HPLC and characterize its identity and purity using methods like LC-MS and NMR.

II. In Vitro Validation

- Target Protein Degradation Assay:
 - Treat cells expressing the POI with varying concentrations of the PROTAC.
 - Lyse the cells after a defined incubation period (e.g., 2-24 hours).
 - Quantify the levels of the POI using methods such as Western blotting, ELISA, or mass spectrometry-based proteomics.
 - Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[\[14\]](#)
- Selectivity Profiling:
 - Perform proteome-wide analysis (e.g., using mass spectrometry) to assess the selectivity of the PROTAC and identify any off-target degradation.
- Mechanism of Action Studies:
 - Confirm that degradation is dependent on the proteasome by co-treating with a proteasome inhibitor (e.g., MG132).
 - Confirm that degradation is dependent on the E3 ligase by using cells with CRBN knocked down or knocked out.



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A General Workflow for PROTAC Discovery

Conclusion

Pomalidomide-amino-PEG5-NH2 is a valuable tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its pre-synthesized nature, incorporating a well-characterized E3 ligase ligand and a flexible linker, streamlines the initial phases of PROTAC design and synthesis. By leveraging the cellular ubiquitin-proteasome system, PROTACs developed from this building block offer a powerful strategy for probing protein function and developing novel therapeutics.

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